Ceramide 1 A
Description
Properties
CAS No. |
179186-48-2 |
|---|---|
Molecular Formula |
C63H121NO6 |
Molecular Weight |
988.66 |
IUPAC Name |
27-oxo-27-(((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)amino)heptacosyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C63H121NO6/c1-3-5-7-9-11-13-15-17-28-32-36-40-44-48-52-56-62(68)70-57-53-49-45-41-37-33-30-27-25-23-21-19-18-20-22-24-26-29-31-35-39-43-47-51-55-61(67)64-59(58-65)63(69)60(66)54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,28,59-60,63,65-66,69H,3-10,12,14-16,18-27,29-58H2,1-2H3,(H,64,67)/b13-11-,28-17-/t59-,60+,63-/m0/s1 |
InChI Key |
RBBHGNBWKGCPAF-XEKXCHJCSA-N |
SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(OCCCCCCCCCCCCCCCCCCCCCCCCCCC(N[C@@H](CO)[C@H](O)[C@H](O)CCCCCCCCCCCCCC)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceramide 1 A; Linoleoyloxyheptacosanoyl-C18-phytosphingosine; |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Features of CERK:
- Calcium/Calmodulin Dependency : CERK activity requires Ca²⁺ and calmodulin (CaM). A CaM-binding motif (residues 422–435) enables Ca²⁺-sensitive regulation .
- Phosphorylation Sites :
| CERK Regulatory Elements | Function |
|---|---|
| Ca²⁺/Calmodulin binding | Enhances enzymatic activity |
| Phosphorylation at Ser-294 | Amplifies activity during stress |
| Phosphorylation at Ser-315 | Maintains baseline activity |
Biochemical Interactions and Signaling Pathways
C1P modulates cellular processes through direct interactions with proteins and membranes:
Pro-Survival Signaling
- PI3-K/AKT Pathway : C1P activates phosphatidylinositol 3-kinase (PI3-K), leading to AKT phosphorylation and upregulation of anti-apoptotic Bcl-Xₗ .
- NF-κB Activation : Enhances DNA binding of NF-κB, promoting cell proliferation .
Membrane Biophysical Effects
C1P alters membrane properties in a pH- and Ca²⁺-dependent manner:
| Condition | Effect on Membranes |
|---|---|
| pH ~6.0 (acidic) | Forms crystalline structures via hydrogen bonding |
| pH ~7.4 (physiological) | Induces negative curvature and non-lamellar phases |
| Ca²⁺ presence | Neutralizes charge, stabilizes membrane domains |
At 5 mol% concentration, C1P triggers non-lamellar phases critical for membrane fusion and protein insertion .
Degradation and Metabolic Regulation
C1P is hydrolyzed by ceramide-1-phosphatase or phospholipases (e.g., PLA₂), regenerating ceramide or producing sphingosine-1-phosphate (S1P). This interconversion links C1P to the sphingolipid rheostat, balancing pro-apoptotic (ceramide) and pro-survival (C1P, S1P) signals .
Role in Skin Barrier Function
C1P derivatives with ultra-long-chain fatty acids (≥C26) are critical in epidermal lipid layers. Their synthesis involves:
- Elongation : ELOVL1/4 enzymes extend fatty acid chains.
- ω-Hydroxylation : CYP4F22 introduces hydroxyl groups.
- Esterification : PNPLA1 links linoleate to ω-hydroxy ceramides .
Defects in these steps cause ichthyosis, highlighting C1P’s structural importance .
Research Advances and Therapeutic Implications
- Cancer : C1P promotes tumor cell survival via PI3-K/AKT, suggesting CERK inhibitors as potential therapeutics .
- Inflammation : C1P enhances prostaglandin E₂ synthesis, linking it to inflammatory responses .
Ceramide-1-phosphate exemplifies a lipid second messenger with dual roles in structural biology and signal transduction. Its synthesis, degradation, and membrane interactions are tightly regulated, offering avenues for targeting diseases like cancer and dermatological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences Among Ceramides
Ceramides are classified based on their fatty acid (FA) chain length, sphingoid base, and hydroxylation status. CER 1’s ultra-long FA chain (C30–C36) contrasts sharply with shorter-chain ceramides (e.g., C16:0, C24:1), which dominate intracellular signaling and metabolic pathways. Key comparisons include:
- Turnover Rates: CER 1’s ultra-long FA chains confer slower metabolic turnover compared to ceramides with shorter FAs (e.g., C16:0). Studies using isotopic labeling revealed that ceramide turnover is inversely correlated with FA chain length, with C16:0 ceramide degrading 2–3× faster than C24:0 ceramide . CER 1’s extreme chain length likely further delays its degradation, enhancing its stability in the SC .
- Enzymatic Synthesis : CER 1 synthesis involves ceramide synthase (CerS) isoforms specific to ultra-long-chain FAs. In contrast, CerS1–CerS6 generate shorter ceramides (C14–C26), with CerS1 primarily producing C18 ceramides and CerS4/6 generating C22–C24 species . CER 1’s biosynthesis may require specialized elongases absent in pathways for shorter ceramides .
Role in Barrier Function vs. Signaling
- CER 1 : Primarily structural, maintaining SC lamellar organization. Its absence disrupts the 13-nm phase, leading to xerosis or ichthyosis .
- C16:0 and C18:0 Ceramides: Key mediators of apoptosis, mitochondrial dysfunction, and stress responses. Nanoencapsulated C6 ceramide exhibits enhanced cytotoxicity in cancer models, with EC50 values reduced 4.5-fold when delivered via nanoemulsions .
- C24:1 Ceramide : Elevated in serum EVs during aging, inducing senescence in mesenchymal stem cells . This contrasts with CER 1’s protective role, highlighting divergent biological impacts based on chain length.
Fungal vs. Mammalian Ceramides
Fungal ceramides, such as inositol phosphorylceramide (IPC), are structurally distinct from mammalian ceramides. Inhibitors like aureobasidin A target fungal IPC synthase (Ipc1) but lack activity against mammalian ceramide synthases . CER 1’s unique esterified structure further differentiates it from fungal ceramides, which lack linoleate moieties .
Q & A
Basic Research Questions
Q. What analytical methods are commonly employed to quantify Ceramide 1 A in biological samples, and what are their limitations?
- Methodological Answer : this compound quantification typically involves lipid extraction using chloroform/methanol mixtures, followed by separation via liquid chromatography (LC) and detection using tandem mass spectrometry (MS/MS). Key parameters include ionization efficiency (e.g., electrospray ionization in positive/negative mode) and collision energy optimization for fragmentation. Validation requires calibration curves with internal standards (e.g., deuterated ceramides) to account for matrix effects. Limitations include low abundance in certain tissues and interference from structurally similar lipids, necessitating high-resolution MS platforms for specificity .
Q. What is the established role of this compound in maintaining epidermal barrier function, and how is this studied experimentally?
- Methodological Answer : this compound’s role in skin barrier integrity is assessed using in vitro models like reconstructed human epidermis (RHE) or 3D keratinocyte cultures. Techniques include transepidermal water loss (TEWL) measurements, lipidomic profiling, and immunohistochemistry to localize ceramides in stratum corneum layers. Knockdown studies using siRNA targeting ceramide synthase enzymes can further validate its functional contribution .
Q. How does the molecular structure of this compound differ from other ceramide subspecies, and what techniques are used to characterize these differences?
- Methodological Answer : Structural differentiation relies on nuclear magnetic resonance (NMR) for acyl chain configuration analysis and high-resolution MS for fragmentation patterns (e.g., distinguishing α-hydroxy vs. non-hydroxy fatty acid moieties). Comparative lipidomics using databases like LIPID MAPS aids in subclass identification. Challenges include isomer discrimination, which may require advanced chromatographic separation (e.g., ultra-high-performance LC) .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s pro-apoptotic versus cell-survival roles in cancer models be reconciled?
- Methodological Answer : Contradictions may arise from cell-type specificity, concentration-dependent effects, or experimental conditions (e.g., serum-free vs. serum-containing media). Systematic approaches include:
- Dose-response studies to identify threshold effects.
- Genetic manipulation (e.g., CRISPR/Cas9 knockout of ceramide-metabolizing enzymes).
- Multi-omics integration (lipidomics with transcriptomics) to map signaling pathways.
Meta-analyses of published datasets can contextualize discrepancies .
Q. What are the key challenges in isolating this compound for functional studies, and how can these be addressed?
- Methodological Answer : Isolation challenges include low natural abundance, instability during extraction, and co-elution with similar lipids. Strategies:
- Optimize solid-phase extraction (SPE) protocols with polar modifiers.
- Use stable isotope-labeled analogs as internal standards.
- Employ preparative LC with evaporative light scattering detection (ELSD) for purity assessment.
Synthetic chemistry approaches (e.g., enzymatic synthesis) may provide higher yields for in vivo studies .
Q. Which in vivo models are most suitable for studying this compound’s metabolic pathways, and what are their comparative advantages?
- Methodological Answer :
- Rodent models : Transgenic mice (e.g., Cers3⁻/⁻) for studying epidermal ceramide deficiency.
- Zebrafish : Useful for real-time visualization of lipid transport via fluorescent probes.
- Organoids : Patient-derived intestinal or skin organoids enable human-specific pathway analysis.
Limitations include interspecies variation in ceramide metabolism, requiring cross-validation with human tissue biopsies .
Methodological Guidance for Addressing Research Gaps
- Data Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design studies that isolate variables (e.g., tissue-specific ceramide synthase activity) .
- Literature Synthesis : Use systematic review tools (PRISMA guidelines) and databases (PubMed, SciFinder) to aggregate findings, prioritizing studies with robust methodology (e.g., ≥3 biological replicates, validated antibodies) .
- Experimental Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like MetaboLights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
